
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene is an aromatic compound with the molecular formula C14H12N2O4 It is characterized by the presence of two nitro groups and two methyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene typically involves nitration reactions. One common method is the nitration of 1,3-dimethylbenzene (m-xylene) with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder in acidic medium.
Substitution Reagents: Halogenating agents (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The reduction of nitro groups yields 1,3-dimethyl-5-amino-2-(2-aminophenyl)benzene.
Substitution: Electrophilic aromatic substitution can lead to the formation of various halogenated derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying nitration and reduction reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene and its derivatives depends on the specific chemical reactions they undergo. For example, in reduction reactions, the nitro groups are converted to amino groups, which can then interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the nature of the derivatives formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Lacks the additional nitro group on the phenyl ring.
1,3-Dimethyl-4-nitrobenzene: Has the nitro group in a different position on the benzene ring.
2,4-Dimethyl-1-nitrobenzene: Another positional isomer with different substitution patterns.
Uniqueness
1,3-Dimethyl-5-nitro-2-(2-nitrophenyl)benzene is unique due to the presence of two nitro groups and two methyl groups in specific positions on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
6311-61-1 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
1,3-dimethyl-5-nitro-2-(2-nitrophenyl)benzene |
InChI |
InChI=1S/C14H12N2O4/c1-9-7-11(15(17)18)8-10(2)14(9)12-5-3-4-6-13(12)16(19)20/h3-8H,1-2H3 |
Clé InChI |
NZXSVCGTIANRNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C2=CC=CC=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



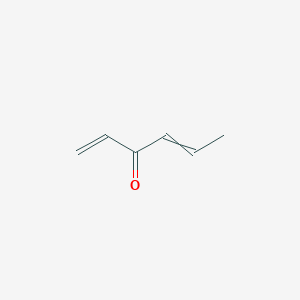
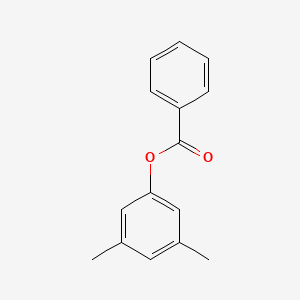


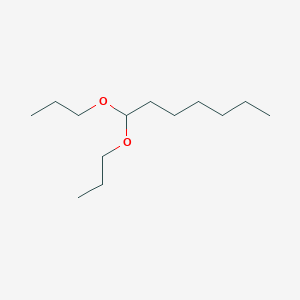


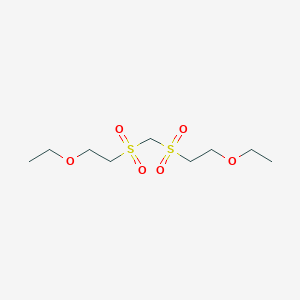

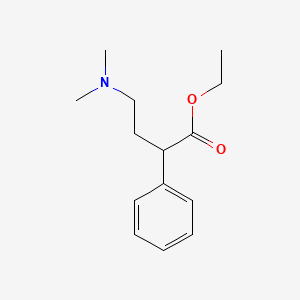
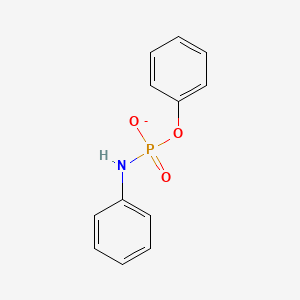

![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)
